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molecular formula C13H10N2O B1298088 4-(1H-benzimidazol-2-yl)phenol CAS No. 6504-13-8

4-(1H-benzimidazol-2-yl)phenol

Cat. No. B1298088
M. Wt: 210.23 g/mol
InChI Key: REOGMBVECOGANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04714762

Procedure details

A mixture of 324 g (0.3 mol) of o-phenylenediamine, 67.5 g (0.36 mol) of benzene carboximidoic acid, 4 hydroxy-, methyl ester hydrochloride and 450 ml of glacial acetic acid was stirred at reflux for two hours. After standing overnight at room temperature the hydrochloride salt of the benzimidazole was collected by filtration, washed with acetic acid, and finally ether. The hydrochloride salt of the product was suspended in 450 ml of dilute ammonium hydroxide, stirred for one hour at room temperature, and chilled briefly. The product was collected and the filter cake was treated with charcoal during recrystallization from a 2:1 water-alcohol mixture. Filtration gave 45.9 g (73%) of 4-(1H-benzimidazol-2-yl)phenol (mp 286°-289° C.) and a second crop of 2.8 g on standing.
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1([C:15](=N)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=[O:20])C>>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:15]1[C:9]1[CH:14]=[CH:13][C:12]([OH:20])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
324 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
67.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)=N
Name
methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the hydrochloride salt of the benzimidazole was collected by filtration
WASH
Type
WASH
Details
washed with acetic acid, and finally ether
STIRRING
Type
STIRRING
Details
stirred for one hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled briefly
CUSTOM
Type
CUSTOM
Details
The product was collected
ADDITION
Type
ADDITION
Details
the filter cake was treated with charcoal during recrystallization from a 2:1 water-alcohol mixture
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.9 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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